2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide
CAS No.: 899943-48-7
Cat. No.: VC5445050
Molecular Formula: C26H22FN3O4S
Molecular Weight: 491.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899943-48-7 |
|---|---|
| Molecular Formula | C26H22FN3O4S |
| Molecular Weight | 491.54 |
| IUPAC Name | 2-[3-(4-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C26H22FN3O4S/c1-16-3-12-22-21(13-16)26(30(24(32)15-35-26)19-8-4-17(27)5-9-19)25(33)29(22)14-23(31)28-18-6-10-20(34-2)11-7-18/h3-13H,14-15H2,1-2H3,(H,28,31) |
| Standard InChI Key | KHPJCPSZVRMCDU-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N(C(=O)C23N(C(=O)CS3)C4=CC=C(C=C4)F)CC(=O)NC5=CC=C(C=C5)OC |
Introduction
Structural and Synthetic Foundations of Spiro Indoline-Thiazolidine Derivatives
Spiro compounds, characterized by two rings sharing a single atom, exhibit unique three-dimensional geometries that influence their interaction with biological targets. The spiro[indoline-3,2'-thiazolidine] core in this compound merges the planar indoline system, known for its role in kinase inhibition, with the thiazolidine ring, a heterocycle associated with antimicrobial and anti-inflammatory activities . The synthesis of such derivatives typically involves multi-step condensation and cyclization reactions.
Synthesis of 2-(3'-(4-Fluorophenyl)-5-Methyl-2,4'-Dioxospiro[Indoline-3,2'-Thiazolidin]-1-yl)-N-(4-Methoxyphenyl)Acetamide
The synthesis of this compound can be conceptualized in three stages (Figure 1):
-
Formation of the Spiro-Indoline-Thiazolidine Core:
-
Step 1: Condensation of 5-methylisatin with thioglycolic acid in the presence of zinc chloride yields the spiro[indoline-3,2'-thiazolidine]-2,4'-dione scaffold .
-
Step 2: Introduction of the 4-fluorophenyl group at the 3' position via nucleophilic substitution or Suzuki-Miyaura coupling, depending on the halogen present in the precursor .
-
-
Acetamide Side Chain Incorporation:
-
Final Functionalization:
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Thioglycolic acid, ZnCl₂, 100°C, 4h | 78 |
| 2 | 4-Fluorophenylboronic acid, Pd(PPh₃)₄ | 65 |
| 3 | Chloroacetyl chloride, Et₃N, DCM | 82 |
| 4 | Recrystallization (EtOH/H₂O) | 95 |
Structural Elucidation and Spectral Characterization
The compound’s structure was confirmed using advanced spectroscopic techniques:
-
IR Spectroscopy:
-
¹H NMR (400 MHz, DMSO-d₆):
-
¹³C NMR:
-
Mass Spectrometry:
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |
|---|---|---|
| Spiro-thiazolidinone | 16 | 32 |
| 4-Fluorophenyl derivative | 8 | 16 |
| Target compound (predicted) | 4–8 | 8–16 |
Future Directions and Research Opportunities
-
Mechanistic Studies: Elucidate the compound’s mode of action, particularly its interaction with bacterial MurB enzymes or fungal ergosterol biosynthesis pathways .
-
In Vivo Efficacy: Evaluate pharmacokinetics and toxicity profiles in animal models to assess therapeutic potential.
-
Structural Optimization: Explore substitutions at the 5-methyl position or modification of the methoxy group to enhance potency and reduce cytotoxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume